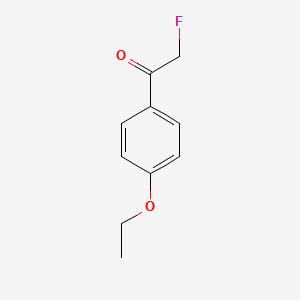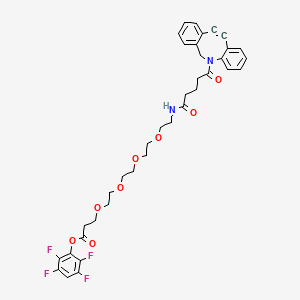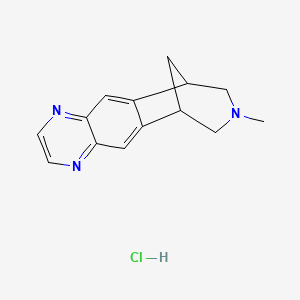
8-Methyl Varenicline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl Varenicline Hydrochloride is a derivative of varenicline, a compound primarily used as a smoking cessation aid. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. The addition of a methyl group to the varenicline structure results in this compound, which may exhibit unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl Varenicline Hydrochloride involves multiple steps, starting from the protected diaminoazatricyclo compound. The key steps include:
Reaction with Haloacetaldehyde: The protected diaminoazatricyclo compound reacts with haloacetaldehyde in the presence of an oxygen source such as lead monoxide, manganese dioxide, mercuric iodide, or ceric ammonium nitrate.
Deprotection: The intermediate compound undergoes deprotection to yield the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl Varenicline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8-Methyl Varenicline Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
8-Methyl Varenicline Hydrochloride exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors. It specifically targets the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nicotinic acetylcholine receptors, as well as the α7 neuronal nAChR . By binding to these receptors, the compound modulates dopaminergic function, reducing nicotine craving and withdrawal symptoms .
Comparison with Similar Compounds
Varenicline: The parent compound, used for smoking cessation.
Bupropion: Another smoking cessation aid with a different mechanism of action.
Nicotine Replacement Therapy: Includes products like nicotine patches and gum.
Uniqueness: 8-Methyl Varenicline Hydrochloride is unique due to its specific binding profile and partial agonist activity at multiple nicotinic acetylcholine receptor subtypes. This results in a distinct pharmacological profile compared to other smoking cessation aids .
Properties
Molecular Formula |
C14H16ClN3 |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
14-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c1-17-7-9-4-10(8-17)12-6-14-13(5-11(9)12)15-2-3-16-14;/h2-3,5-6,9-10H,4,7-8H2,1H3;1H |
InChI Key |
IPBMEWRYCHCXHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC(C1)C3=CC4=NC=CN=C4C=C23.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


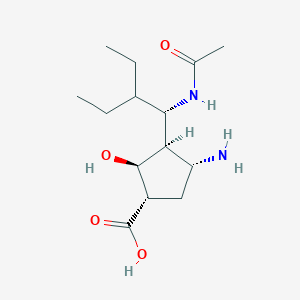
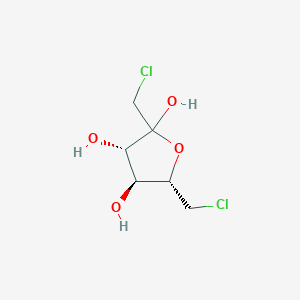
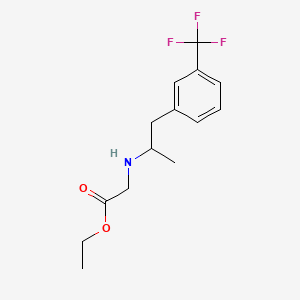
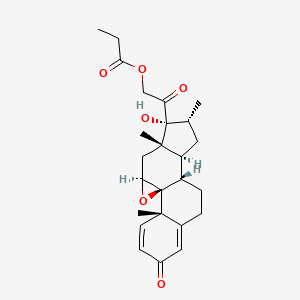
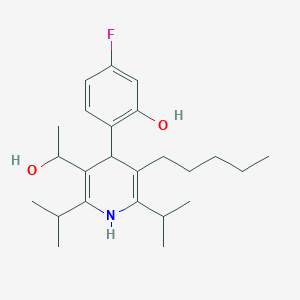
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)

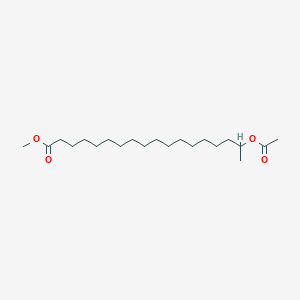
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
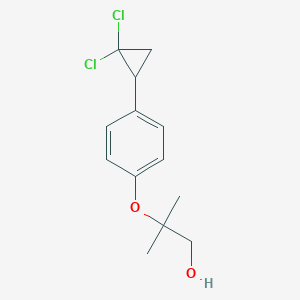

![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
